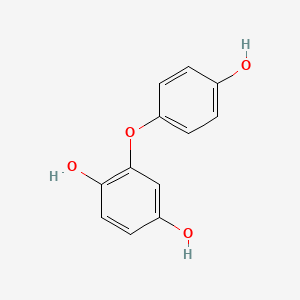
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, also known as 2-(4-hydroxyphenoxy)-1,4-benzenediol, is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of two hydroxyl groups and an ether linkage between two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- typically involves the reaction of hydroquinone with 4-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction mixture is heated to facilitate the formation of the ether linkage between the two aromatic rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: 1,4-Benzenediol, a simpler analog with two hydroxyl groups on a single benzene ring.
Catechol: 1,2-Benzenediol, another analog with hydroxyl groups in ortho positions.
Resorcinol: 1,3-Benzenediol, with hydroxyl groups in meta positions.
Uniqueness
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is unique due to the presence of an ether linkage between two benzene rings, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(4-hydroxyphenoxy)benzene-1,4-diol |
InChI |
InChI=1S/C12H10O4/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,13-15H |
InChI Key |
GPCZPCRKPAEJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















